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Compound of Interest

Compound Name: (S)-4-Hydroxypiperidin-2-one

Cat. No.: B1589859 Get Quote

An Application Guide to (S)-4-Hydroxypiperidin-2-one: A Versatile Chiral Building Block for

Piperidine-Based Scaffolds

Introduction: The Strategic Value of Chiral
Piperidines in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern

pharmaceuticals, forming the core of numerous approved drugs.[1] Its prevalence stems from

its ability to act as a conformationally constrained, basic nitrogen-containing structure that can

engage in critical interactions with biological targets while often conferring favorable

physicochemical properties such as aqueous solubility.[2][3] However, the introduction of

stereocenters into the piperidine ring elevates its utility exponentially. Chiral piperidine scaffolds

are instrumental in drug design for enhancing biological activity, improving selectivity for the

target receptor, optimizing pharmacokinetic profiles, and reducing off-target toxicities.[2][3][4][5]

(S)-4-Hydroxypiperidin-2-one emerges as a particularly powerful and versatile chiral building

block for the stereocontrolled synthesis of complex piperidine derivatives. This δ-lactam

possesses multiple strategic advantages:

A Pre-installed Stereocenter: The (S)-configured hydroxyl group at the C4 position provides a

fixed stereochemical anchor, enabling the synthesis of enantiopure final products.
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Orthogonal Functional Handles: It features a secondary alcohol and a lactam, which can be

functionalized selectively. The hydroxyl group allows for O-alkylation, acylation, oxidation, or

inversion, while the lactam provides a pathway to N-substituted piperidines upon reduction.

Conformational Rigidity: The cyclic lactam structure offers a degree of conformational rigidity

that aids in predictable, stereoselective transformations.

This guide provides a detailed exploration of the applications of (S)-4-Hydroxypiperidin-2-
one, presenting validated protocols and the scientific rationale behind its use in constructing

diverse and medicinally relevant piperidine-based scaffolds.

Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to its successful

application.

Property Value Reference

IUPAC Name (S)-4-hydroxypiperidin-2-one [6]

CAS Number 476014-92-3 [6]

Molecular Formula C₅H₉NO₂ [6][7][8]

Molecular Weight 115.13 g/mol [6][7][8]

Appearance White to off-white solid [7]

Melting Point 165-168 °C [7]

Storage
Store at 2-8 °C under inert

atmosphere
[7]

Handling and Reactivity Insights: (S)-4-Hydroxypiperidin-2-one is a stable, crystalline solid.

The key to its synthetic utility lies in the differential reactivity of its two functional groups. The

lactam N-H is weakly acidic and can be deprotonated with strong bases (e.g., NaH) for N-

functionalization. The secondary alcohol can be acylated, alkylated, or oxidized under standard

conditions. Its hygroscopic nature warrants storage in a desiccator or under an inert

atmosphere to ensure reproducibility in reactions.
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Core Synthetic Strategies and Protocols
The construction of piperidine scaffolds from (S)-4-Hydroxypiperidin-2-one can be logically

categorized into three primary strategies: manipulation of the lactam nitrogen, functionalization

of the C4-hydroxyl group, and the sequential combination of these steps to build molecular

complexity.

Strategy 1: N-Functionalization and Subsequent Lactam
Reduction
This is the most direct route to N-substituted 4-hydroxypiperidines. The lactam nitrogen is first

derivatized, followed by the reduction of the amide carbonyl to the corresponding amine. This

workflow fixes the N-substituent early in the synthetic sequence.

(S)-4-Hydroxypiperidin-2-one N-Substituted
(S)-4-Hydroxypiperidin-2-one

  N-Alkylation or
  N-Acylation N-Substituted

(S)-4-Hydroxypiperidine

  Lactam Reduction
  (e.g., LiAlH4, BH3)

Click to download full resolution via product page

Caption: Workflow for N-Substituted Piperidines.

Protocol 1: N-Benzylation of (S)-4-Hydroxypiperidin-2-one

Rationale: This protocol installs a benzyl group, a common N-protecting group that can be

readily removed by hydrogenolysis. Sodium hydride (NaH) is used as a strong, non-

nucleophilic base to deprotonate the lactam nitrogen, forming a sodium salt that readily

reacts with benzyl bromide. Anhydrous THF is critical to prevent quenching the NaH.

Step-by-Step Methodology:

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in

anhydrous THF at 0 °C under an argon atmosphere, add a solution of (S)-4-
Hydroxypiperidin-2-one (1.0 eq.) in anhydrous THF dropwise.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature

for 1 hour until hydrogen evolution ceases.
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Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC until the starting material is consumed.

Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl

solution at 0 °C.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl

acetate gradient) to yield the N-benzyl lactam.

Protocol 2: Reduction of N-Benzyl-(S)-4-Hydroxypiperidin-2-one

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of

completely reducing the lactam carbonyl to a methylene group. The reaction is highly

exothermic and requires strict anhydrous conditions and careful quenching.

Step-by-Step Methodology:

To a stirred suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF at 0 °C under an argon

atmosphere, add a solution of the N-benzyl lactam (from Protocol 1, 1.0 eq.) in anhydrous

THF dropwise.

After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours.

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

Perform a Fieser workup: sequentially and dropwise, add H₂O (x mL), followed by 15%

aqueous NaOH (x mL), and finally H₂O (3x mL), where x is the mass of LiAlH₄ in grams.

Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of

Celite®, washing the filter cake with THF.
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Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-(S)-4-

hydroxypiperidine. The product is often pure enough for the next step, but can be further

purified by chromatography if necessary.

Strategy 2: Diversification via the C4-Hydroxyl Group
The C4-hydroxyl group is a versatile handle for introducing structural diversity. It can be

protected, inverted to access the opposite diastereomer, or oxidized to a ketone to open new

avenues for functionalization.

C4-OH Functionalization

(S)-4-Hydroxypiperidin-2-one

(R)-4-Hydroxypiperidin-2-one
(Inverted Stereocenter)

  Mitsunobu Reaction
  (Stereochemical Inversion)

Piperidine-2,4-dione

  Oxidation
  (e.g., DMP, Swern)

(S)-4-(Protected-Oxy)
-piperidin-2-one

  Protection
  (e.g., TBDMSCl)

Click to download full resolution via product page

Caption: C4-Hydroxyl Group Functionalization Pathways.

Protocol 3: Oxidation to N-Protected-Piperidine-2,4-dione

Rationale: Oxidation of the C4-hydroxyl to a ketone creates a piperidin-4-one scaffold, which

is a valuable intermediate for reactions like reductive amination or Grignard additions.[9][10]

It is often necessary to first protect the lactam nitrogen to prevent side reactions. Dess-

Martin Periodinane (DMP) is a mild oxidant that works well for this transformation at room

temperature.

Step-by-Step Methodology:

Protect the lactam nitrogen of (S)-4-Hydroxypiperidin-2-one with a suitable protecting

group (e.g., Boc anhydride for a Boc group) using standard conditions.
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Dissolve the N-protected lactam (1.0 eq.) in anhydrous dichloromethane (DCM).

Add Dess-Martin Periodinane (1.2-1.5 eq.) in one portion at room temperature.

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous

NaHCO₃ and Na₂S₂O₃ solution.

Stir vigorously until the layers are clear. Separate the layers and extract the aqueous

phase with DCM (2x).

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purify the crude product by flash chromatography to yield the N-protected piperidine-2,4-

dione.

Protocol 4: Stereochemical Inversion via Mitsunobu Reaction

Rationale: The Mitsunobu reaction provides a reliable method for inverting the

stereochemistry of a secondary alcohol with high fidelity. The reaction proceeds via an SN2

mechanism. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) activate the

alcohol, which is then displaced by a nucleophile (p-nitrobenzoic acid). Subsequent

hydrolysis of the resulting ester reveals the inverted alcohol.

Step-by-Step Methodology:

Dissolve (S)-4-Hydroxypiperidin-2-one (1.0 eq., N-protection may be required depending

on the substrate), p-nitrobenzoic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

Cool the solution to 0 °C and add DIAD (1.5 eq.) dropwise with stirring. A color change

and/or formation of a precipitate is typically observed.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by TLC. Once the starting alcohol is consumed, concentrate the

mixture under reduced pressure.
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Directly subject the crude ester to hydrolysis: dissolve the residue in a mixture of methanol

and THF, add an aqueous solution of K₂CO₃ (3.0 eq.), and stir at room temperature for 4-6

hours.

Remove the organic solvents under reduced pressure.

Extract the aqueous residue with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purify by flash chromatography to isolate the (R)-4-Hydroxypiperidin-2-one derivative.

Strategy 3: Integrated Synthesis for Complex Scaffolds
The true power of (S)-4-Hydroxypiperidin-2-one lies in the logical combination of the above

protocols to rapidly assemble highly functionalized, stereochemically defined piperidines. The

choice of reaction sequence is critical and depends on the final target structure.

(S)-4-Hydroxypiperidin-2-one N-Boc Protection (S)-N-Boc-4-hydroxypiperidin-2-one
 Boc₂O, DMAP 

Oxidation (DMP) N-Boc-piperidine-2,4-dione DMP, DCM Grignard Addition (R-MgBr) N-Boc-(4R)-4-hydroxy-4-R-piperidin-2-one

 1. R-MgBr
 2. H₂O 

Lactam Reduction (LiAlH4) N-Boc-(4R)-4-hydroxy-4-R-piperidine
 LiAlH₄, THF 

Deprotection (TFA) (4R)-4-hydroxy-4-R-piperidine TFA, DCM 

Click to download full resolution via product page

Caption: Multi-step synthesis of a 4,4-disubstituted piperidine.

This example workflow demonstrates a robust sequence for creating a chiral, 4,4-disubstituted

piperidine. The initial N-protection prevents side reactions during oxidation. The resulting

ketone is then a prochiral center, and its reaction with a Grignard reagent sets a new

quaternary stereocenter, often with predictable facial selectivity. Subsequent reduction and

deprotection deliver the final, complex scaffold.

Conclusion
(S)-4-Hydroxypiperidin-2-one is a high-value, versatile chiral building block that provides an

efficient entry point to a wide array of enantiomerically pure piperidine scaffolds. Its orthogonal

functional handles—the lactam and the C4-hydroxyl group—allow for a logical and stepwise

introduction of molecular diversity. By leveraging the robust protocols for N-functionalization,
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C4-oxidation, stereoinversion, and lactam reduction, researchers in drug discovery can rapidly

construct novel, stereochemically defined piperidines, accelerating the development of next-

generation therapeutics.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. thieme-connect.com [thieme-connect.com]

4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

5. researchgate.net [researchgate.net]

6. 4-(S)-hydroxy-2-piperidinone 95.00% | CAS: 476014-92-3 | AChemBlock
[achemblock.com]

7. chembk.com [chembk.com]

8. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem
[pubchem.ncbi.nlm.nih.gov]

9. m.youtube.com [m.youtube.com]

10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of (S)-4-Hydroxypiperidin-2-one in
constructing piperidine-based scaffolds.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589859#application-of-s-4-hydroxypiperidin-2-one-
in-constructing-piperidine-based-scaffolds]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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